molecular formula C12H16N2 B1523146 1-(2-methylpropyl)-1H-indol-5-amine CAS No. 1094710-32-3

1-(2-methylpropyl)-1H-indol-5-amine

Cat. No. B1523146
CAS RN: 1094710-32-3
M. Wt: 188.27 g/mol
InChI Key: DYLXFJYFIPXDMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and the mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can often be found in chemical databases .

Scientific Research Applications

Medicine

In the medical field, this compound has shown potential in targeting the Akt/NF-κB/p53 pathway , which is crucial in cell cycle regulation and apoptosis . This pathway is often altered in cancer cells, and compounds that can modulate this pathway are valuable for developing new cancer therapies.

Chemistry

Chemically, “1-(2-methylpropyl)-1H-indol-5-amine” could be used as a building block for creating complex molecules. Its structure allows for potential modifications that can lead to the synthesis of new compounds with diverse chemical properties, useful in material science and pharmaceuticals .

Biology

Biologically, derivatives of this compound could be involved in plant growth promotion and biological control activity against plant pathogens . This application is particularly relevant in agriculture, where such compounds can enhance crop yield and resistance to diseases.

Pharmacology

Pharmacologically, the compound’s derivatives may serve as inhibitors for glycosidases, enzymes involved in carbohydrate metabolism. This is significant for conditions like diabetes, where enzyme inhibition can help manage blood sugar levels .

Neuroscience

In neuroscience, the compound’s ability to cross the blood-brain barrier could be exploited to deliver therapeutic agents to the brain. This is particularly important for treating neurological disorders where brain accessibility is a challenge .

Materials Science

From a materials science perspective, “1-(2-methylpropyl)-1H-indol-5-amine” could be used in the development of organic semiconductors or as a precursor for conductive polymers. These materials are essential for creating flexible electronic devices .

Mechanism of Action

Safety and Hazards

Safety and hazard information typically includes the compound’s toxicity, flammability, and any precautions that need to be taken while handling it .

properties

IUPAC Name

1-(2-methylpropyl)indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-7,9H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLXFJYFIPXDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1094710-32-3
Record name 1-(2-methylpropyl)-1H-indol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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